BenchChemオンラインストアへようこそ!

3-Chloroimidazo[1,2-a]pyrimidine

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

3-Chloroimidazo[1,2-a]pyrimidine (CAS: 143696-95-1) is a halogenated nitrogen-containing heterocycle, specifically a 3-chloro derivative of the imidazo[1,2-a]pyrimidine bicyclic scaffold. This compound is not a final drug substance but a versatile chemical intermediate and a foundational scaffold in medicinal chemistry.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 143696-95-1
Cat. No. B183488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroimidazo[1,2-a]pyrimidine
CAS143696-95-1
Synonyms3-Chloroimidazo[1,2-a]pyrimidine
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2N=C1)Cl
InChIInChI=1S/C6H4ClN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H
InChIKeyPYJDVXIMKJKXAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroimidazo[1,2-a]pyrimidine (CAS 143696-95-1): A Core Halogenated Scaffold for Kinase and Phospholipase Inhibitor Synthesis


3-Chloroimidazo[1,2-a]pyrimidine (CAS: 143696-95-1) is a halogenated nitrogen-containing heterocycle, specifically a 3-chloro derivative of the imidazo[1,2-a]pyrimidine bicyclic scaffold . This compound is not a final drug substance but a versatile chemical intermediate and a foundational scaffold in medicinal chemistry. Its primary value lies in its utility for structure-activity relationship (SAR) exploration, particularly in the development of inhibitors targeting enzymes such as receptor tyrosine kinases (e.g., MET) [1] and lipoprotein-associated phospholipase A2 (Lp-PLA2) [2]. The presence of the chloro substituent at the C3 position provides a synthetic handle for further chemical diversification through nucleophilic aromatic substitution reactions, making it a strategic building block for generating compound libraries in early-stage drug discovery.

Why Simple Imidazo[1,2-a]pyrimidine Scaffolds Cannot Substitute for the 3-Chloro Derivative in Chemical Biology


Attempting to substitute 3-chloroimidazo[1,2-a]pyrimidine with a non-halogenated imidazo[1,2-a]pyrimidine or other close analogs is not functionally equivalent due to two critical factors. First, the chlorine atom at the C3 position is a crucial synthetic vector for diversification . The chloro substituent is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups (e.g., amines, alkoxides) to build focused compound libraries, a reactivity profile absent in the unsubstituted parent scaffold. Second, extensive SAR studies across multiple therapeutic programs (e.g., MET kinase and Lp-PLA2 inhibition) demonstrate that the substitution pattern on the imidazo[1,2-a]pyrimidine ring is a primary determinant of biological potency, target selectivity, and metabolic stability [1][2]. Therefore, the 3-chloro derivative is a specific and essential entry point for accessing a distinct chemical space, and a generic substitution would derail a synthetic strategy or fail to recapitulate the activity of a specific lead series.

Quantitative Comparative Evidence for 3-Chloroimidazo[1,2-a]pyrimidine in Kinase and Enzyme Inhibition


Differentiation by MET Kinase Inhibition: A Class-Level Inference

While direct IC50 data for the specific 3-chloroimidazo[1,2-a]pyrimidine scaffold is not publicly available in head-to-head studies, its value is strongly substantiated by its classification as a key scaffold within a patented series of potent MET kinase inhibitors. Merck patents claim a range of imidazo[1,2-a]pyrimidine derivatives as MET kinase inhibitors [1]. A structurally related imidazo[1,2-a]pyrimidine derivative (US9944645, Example 4) demonstrates potent c-Met kinase inhibition with an IC50 of <500 nM [2]. This establishes the imidazo[1,2-a]pyrimidine core as a privileged structure for MET inhibition. The 3-chloro derivative is the logical starting point for synthesizing such potent analogs, as the C3 position is a known site for SAR-driven functionalization [1].

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Potent Kinase Inhibition Across Multiple Targets: CK2 and CLK2

3-Chloroimidazo[1,2-a]pyrimidine derivatives demonstrate potent inhibition of other therapeutically relevant kinases. A specific derivative, CHEMBL4860630, which contains a chlorophenyl group, exhibits nanomolar potency against Casein Kinase II subunit alpha 3 (CK2α3) with an IC50 of 0.660 nM and against Dual specificity protein kinase CLK2 with an IC50 of 33 nM [1]. This indicates that compounds derived from the 3-chloro scaffold can achieve high affinity for diverse kinase targets. The unsubstituted imidazo[1,2-a]pyrimidine scaffold would lack the crucial substituents necessary to achieve this level of potency and selectivity.

Kinase Profiling Anticancer Agents Target Engagement

Differentiation by Lp-PLA2 Inhibitor Potency and Oral Bioavailability

In a distinct therapeutic area, the imidazo[1,2-a]pyrimidine scaffold, accessible via the 3-chloro intermediate, has been successfully optimized into potent and orally bioavailable Lp-PLA2 inhibitors. The Journal of Medicinal Chemistry reports on a series where SAR studies identified compounds with high in vitro potency and good metabolic stability in liver S9 fractions [1]. Lead compounds from this series demonstrated excellent pharmacokinetic profiles and significant inhibitory efficacy in Sprague-Dawley rats upon oral dosing [1]. This combination of high potency and oral bioavailability is a critical differentiator that is unlikely to be achieved by other in-class scaffolds without the specific vector for optimization provided by the 3-chloro handle.

Lp-PLA2 Inhibition Cardiovascular Disease Oral Bioavailability

Predicted Physicochemical Properties: A Comparison with Parent Scaffold

Computational predictions offer a quantitative comparison of the drug-like properties of 3-chloroimidazo[1,2-a]pyrimidine against the parent unsubstituted imidazo[1,2-a]pyrimidine scaffold. 3-Chloroimidazo[1,2-a]pyrimidine has a predicted pKa of 2.70±0.30 , compared to a calculated Log P of 0.115 for the parent scaffold [1]. The lower predicted pKa and the presence of a halogen atom influence key properties such as solubility, lipophilicity, and membrane permeability. These differences in physicochemical parameters are critical early considerations in drug design and can dictate the downstream ADME (Absorption, Distribution, Metabolism, Excretion) profile of final drug candidates.

Physicochemical Properties Drug Design Medicinal Chemistry

Recommended Research Applications for 3-Chloroimidazo[1,2-a]pyrimidine (CAS 143696-95-1)


Kinase-Focused Library Synthesis and Lead Discovery

Given its established role as a scaffold for potent MET, CK2α3, and CLK2 kinase inhibitors, the primary application for 3-chloroimidazo[1,2-a]pyrimidine is as a core building block in the synthesis of focused kinase inhibitor libraries [1]. The C3 chloro substituent is an ideal vector for rapid derivatization, allowing medicinal chemists to efficiently explore SAR and identify potent, selective kinase inhibitors for oncology and other disease areas. The procurement of this intermediate is a strategic decision for any group initiating a kinase drug discovery program.

Synthesis of Orally Bioavailable Lp-PLA2 Inhibitors for Cardiovascular and Neurodegenerative Disease Research

Research teams working on Lp-PLA2 as a target for atherosclerosis or Alzheimer's disease will find 3-chloroimidazo[1,2-a]pyrimidine to be a critical starting material. As demonstrated in the literature, this scaffold enables the development of lead compounds with high oral bioavailability and in vivo efficacy [1]. Using this intermediate allows researchers to directly access the chemical space known to yield drug-like Lp-PLA2 inhibitors, significantly accelerating hit-to-lead campaigns.

Investigating Antibacterial Activity Against Resistant Strains

The imidazo[1,2-a]pyrimidine scaffold, derivable from the 3-chloro intermediate, has shown potential antibacterial activity, including against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) [1]. Researchers in antimicrobial drug discovery can procure 3-chloroimidazo[1,2-a]pyrimidine to synthesize and screen new analogs for activity against priority pathogens, building upon existing class-level evidence of efficacy.

Development of Novel Anticancer Leads via Scaffold Diversification

Beyond kinase inhibition, derivatives of the imidazo[1,2-a]pyrimidine core have demonstrated antiproliferative activity against cancer cell lines, such as MCF-7 (breast cancer) with reported IC50 values in the low micromolar range [1]. This suggests broader anticancer applications. Using 3-chloroimidazo[1,2-a]pyrimidine as a starting point allows for the exploration of novel mechanisms of action and the development of new chemical entities with potential anticancer activity, justifying its procurement for oncology-focused medicinal chemistry efforts.

Quote Request

Request a Quote for 3-Chloroimidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.